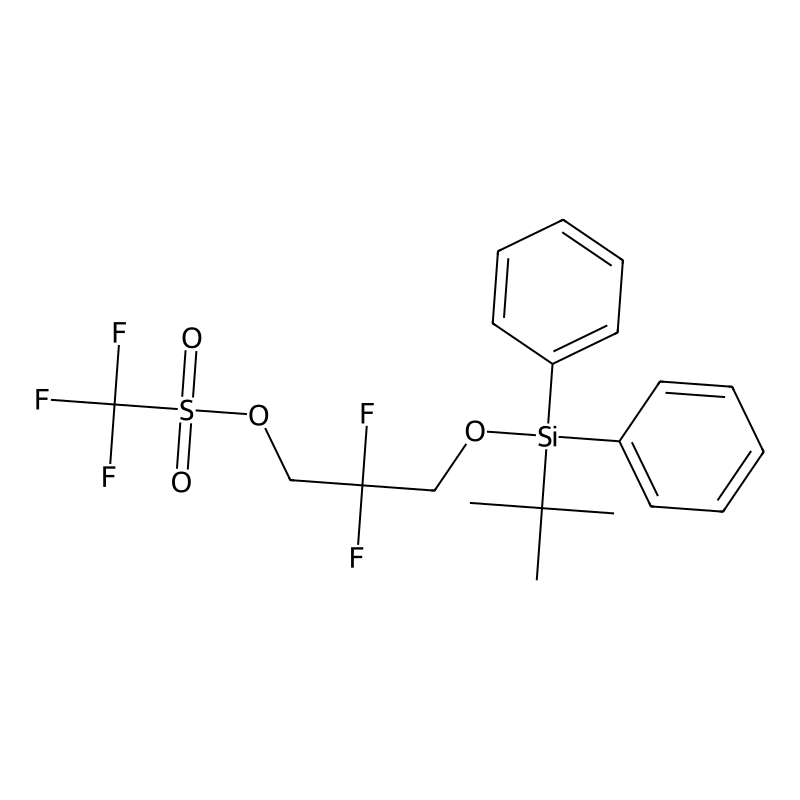3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate is a specialized chemical compound characterized by its complex structure and unique properties. The compound features a trifluoromethanesulfonate group, which imparts significant reactivity, particularly in nucleophilic substitution reactions. Its molecular formula is C20H23F5O4SSi, with a molecular weight of 482.5 g/mol . The presence of the tert-butyldiphenylsilyl group enhances its stability and solubility in organic solvents, making it valuable in various synthetic applications.
The compound is primarily involved in nucleophilic substitution reactions due to the electrophilic nature of the trifluoromethanesulfonate group. It can react with various nucleophiles, including amines and alcohols, leading to the formation of more complex molecules. For instance, it has been reported that 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate can be used to synthesize derivatives of amino acids and other biologically active compounds .
Research indicates that derivatives of 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate exhibit potential biological activity, particularly in the field of medicinal chemistry. These derivatives have been studied for their effects on various biological pathways, including estrogen receptor modulation. Some studies suggest that they may possess selective estrogen receptor modulator properties, making them candidates for therapeutic applications in hormone-related conditions .
The synthesis of 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate typically involves several steps:
- Preparation of the Silyl Ether: The initial step involves the reaction between tert-butyldiphenylsilyl chloride and an appropriate alcohol to form the silyl ether.
- Formation of the Triflate: This silyl ether is then treated with trifluoromethanesulfonic anhydride to introduce the triflate group.
- Purification: The product is purified through standard techniques such as column chromatography.
These methods allow for high yields and purity of the final compound .
3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate has several applications:
- Synthetic Chemistry: It serves as a versatile intermediate in organic synthesis, particularly for creating complex molecules.
- Pharmaceutical Development: Its derivatives are being explored for potential use as therapeutic agents due to their biological activity.
- Material Science: The compound's unique properties may also find applications in developing new materials with specific functionalities .
Interaction studies involving 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate focus on its reactivity with various nucleophiles and its biological interactions. Research has shown that it can effectively interact with amino acids and other biomolecules, leading to modifications that enhance their pharmacological properties. These studies are crucial for understanding how this compound can be utilized in drug design and development .
Several compounds share structural similarities with 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 3-((tert-butyldimethylsilyl)oxy)-2-fluoro-2-methylpropyl trifluoromethanesulfonate | Contains dimethyl instead of diphenyl silyl group | Generally more reactive due to less steric hindrance |
| 3-((tert-butylphenylsilyl)oxy)-2,2-difluoroethyl trifluoromethanesulfonate | Substituted ethyl group instead of propyl | May exhibit different biological activities due to structural changes |
| 3-(Phenoxymethyl)-2,2-difluoropropyl trifluoromethanesulfonate | Lacks silyl group entirely | More polar; potentially different solubility characteristics |
These compounds illustrate variations in reactivity and biological activity due to differences in their functional groups and steric environments. The unique combination of a tert-butyldiphenylsilyl group with a difluoropropyl moiety distinguishes 3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate from its analogs, making it particularly valuable in synthetic and medicinal chemistry .








